Cas no 854001-07-3 (Dasatinib hydrochloride)

Dasatinib hydrochloride structure
Dasatinib hydrochloride structure
Nom du produit:Dasatinib hydrochloride
Numéro CAS:854001-07-3
Le MF:C22H27Cl2N7O2S
Mégawatts:524.466480493546
CID:2200551
PubChem ID:11466607

Dasatinib hydrochloride Propriétés chimiques et physiques

Nom et identifiant

    • Dasatinib (hydrochloride)
    • BMS 354825 hydrochloride
    • BMS-354825 hydrochloride
    • Dasatinib hydrochloride
    • 5-Thiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-, monohydrochloride (9CI)
    • S5254
    • CS-1585
    • 854001-07-3
    • N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide hydrochloride
    • CCG-269880
    • D71049
    • SCHEMBL1705152
    • Dasatinib HCl
    • N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide;hydrochloride
    • HY-10181A
    • BS-17648
    • AKOS030526931
    • DA-52319
    • Piscine à noyau: 1S/C22H26ClN7O2S.ClH/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31;/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27);1H
    • La clé Inchi: MSCGWICDJYLQOJ-UHFFFAOYSA-N
    • Sourire: Cl.O=C(C1=CN=C(NC2C=C(N3CCN(CCO)CC3)N=C(C)N=2)S1)NC1C(C)=CC=CC=1Cl

Propriétés calculées

  • Qualité précise: 523.1323997g/mol
  • Masse isotopique unique: 523.1323997g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 9
  • Comptage des atomes lourds: 34
  • Nombre de liaisons rotatives: 8
  • Complexité: 642
  • Nombre d'unités de liaison covalente: 2
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 135Ų

Dasatinib hydrochloride Informations de sécurité

  • Conditions de stockage:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Dasatinib hydrochloride PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
DC Chemicals
DC24192-1 g
Dasatinib hydrochloride
854001-07-3 >98%
1g
$400.0 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X28425-100mg
Dasatinib hydrochloride
854001-07-3 98%
100mg
¥576.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X28425-250mg
Dasatinib hydrochloride
854001-07-3 98%
250mg
¥978.0 2024-07-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce55866-100mg
Dasatinib hydrochloride
854001-07-3 98%
100mg
¥1078.00 2023-09-07
ChemScence
CS-1585-1g
Dasatinib (hydrochloride)
854001-07-3 98.86%
1g
$132.0 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T22303-25 mg
Dasatinib hydrochloride
854001-07-3
25mg
¥750.00 2022-04-26
S e l l e c k ZHONG GUO
S5254-25mg
Dasatinib hydrochloride
854001-07-3 99.90%
25mg
¥795.3 2023-09-15
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce55866-1g
Dasatinib hydrochloride
854001-07-3 98%
1g
¥0.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X28425-50mg
Dasatinib hydrochloride
854001-07-3 98%
50mg
¥339.0 2024-07-18
Ambeed
A263536-1mg
N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide hydrochloride
854001-07-3 98%
1mg
$6.0 2025-02-21

Dasatinib hydrochloride Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
1.2 Reagents: Tetrabutylammonium iodide ;  16 h, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 4 h, reflux; reflux → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
3.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
4.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Référence
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays
Lombardo, Louis J.; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661

Méthode de production 2

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  rt → -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  20 min, < -75 °C; 15 min, -78 °C
1.3 Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
2.2 Reagents: Tetrabutylammonium iodide ;  16 h, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
3.2 4 h, reflux; reflux → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
4.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
5.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
5.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Référence
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays
Lombardo, Louis J.; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661

Méthode de production 3

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Référence
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays
Lombardo, Louis J.; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661

Méthode de production 4

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 4 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ,  Trifluoroacetic acid ;  3 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Référence
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor
Das, Jagabandhu; et al, Journal of Medicinal Chemistry, 2006, 49(23), 6819-6832

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 4 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Référence
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays
Lombardo, Louis J.; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
1.2 Catalysts: Tetrabutylammonium iodide ;  16 h, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 0 °C; 4 h, reflux; reflux → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
3.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ,  Trifluoroacetic acid ;  3 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
4.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Référence
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor
Das, Jagabandhu; et al, Journal of Medicinal Chemistry, 2006, 49(23), 6819-6832

Méthode de production 7

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  < -75 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
2.2 Catalysts: Tetrabutylammonium iodide ;  16 h, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
3.2 0 °C; 4 h, reflux; reflux → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
4.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ,  Trifluoroacetic acid ;  3 h, rt
5.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
5.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Référence
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor
Das, Jagabandhu; et al, Journal of Medicinal Chemistry, 2006, 49(23), 6819-6832

Méthode de production 8

Conditions de réaction
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ,  Trifluoroacetic acid ;  3 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Référence
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor
Das, Jagabandhu; et al, Journal of Medicinal Chemistry, 2006, 49(23), 6819-6832

Méthode de production 9

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Référence
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays
Lombardo, Louis J.; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661

Méthode de production 10

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Référence
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor
Das, Jagabandhu; et al, Journal of Medicinal Chemistry, 2006, 49(23), 6819-6832

Dasatinib hydrochloride Raw materials

Dasatinib hydrochloride Preparation Products

Related Articles

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:854001-07-3)Dasatinib hydrochloride
A1039391
Pureté:99%
Quantité:1g
Prix ($):303.0